N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like acetonitrile or dichloromethane and may require specific temperatures and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The piperidine and pyridine rings can enhance the compound’s binding affinity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself, have comparable structural features.
Pyridine derivatives: Molecules containing a pyridine ring, like pyridine and its substituted forms, exhibit similar chemical behavior.
Uniqueness
N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of three distinct rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N6 |
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Molecular Weight |
286.38 g/mol |
IUPAC Name |
N-methyl-N-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H22N6/c1-19(15-4-2-3-7-16-15)14-5-10-20(11-6-14)12-13-21-17-8-9-18-21/h2-4,7-9,14H,5-6,10-13H2,1H3 |
InChI Key |
KIVIESPNFGBPQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCN2N=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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